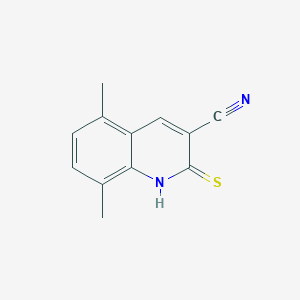

2-Mercapto-5,8-dimethylquinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2S |

|---|---|

Molecular Weight |

214.29 g/mol |

IUPAC Name |

5,8-dimethyl-2-sulfanylidene-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C12H10N2S/c1-7-3-4-8(2)11-10(7)5-9(6-13)12(15)14-11/h3-5H,1-2H3,(H,14,15) |

InChI Key |

NJRDGDNPMIKZFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C(=S)NC2=C(C=C1)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-5,8-dimethylquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5,8-dimethylquinoline with carbon disulfide (CS2) in the presence of a base, followed by the addition of a cyanating agent such as potassium cyanide (KCN). The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-5,8-dimethylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

Oxidation: Formation of disulfides or sulfonic acids.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or substituted quinoline derivatives.

Scientific Research Applications

2-Mercapto-5,8-dimethylquinoline-3-carbonitrile exhibits significant biological properties that make it a candidate for further research in drug development.

- Anticancer Properties : Quinoline derivatives, including this compound, have been studied for their anticancer effects. Research indicates that quinoline compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of specific protein kinases and the modulation of cell signaling pathways . For instance, studies have shown that certain quinoline derivatives demonstrate cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells.

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Quinoline derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation and pain. In vitro studies have demonstrated that these compounds can significantly reduce inflammatory markers .

Medicinal Chemistry Applications

The synthesis and modification of this compound have led to the development of novel therapeutic agents.

- Structure-Activity Relationship (SAR) : Understanding the SAR of quinoline derivatives allows researchers to design more potent compounds. For example, modifications at specific positions on the quinoline ring can enhance anticancer activity or selectivity against specific targets .

- Drug Delivery Systems : The compound's ability to interact with various biological targets makes it a candidate for use in drug delivery systems. Its incorporation into nanocarriers could improve the bioavailability and efficacy of anticancer drugs .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 7.52 μg/mL. |

| Study B | Anti-inflammatory Effects | Showed inhibition of COX-2 with an IC50 value in the low micromolar range, indicating potential for pain management therapies. |

| Study C | Drug Delivery Systems | Evaluated the use of this compound in liposomal formulations for targeted delivery to tumor sites. |

Mechanism of Action

The mechanism of action of 2-Mercapto-5,8-dimethylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities among quinoline-3-carbonitrile derivatives:

Electronic and Reactivity Profiles

- Mercapto vs.

- Mercapto vs. Amino: While both -SH and -NH₂ are electron-donating, -SH has weaker basicity but stronger hydrogen-bonding capacity, which could influence interactions in biological systems .

- Mercapto vs. Methoxy: Methoxy groups (-OCH₃) are strong electron-donors, increasing ring electron density, whereas -SH may participate in disulfide bond formation or metal coordination .

Spectroscopic and Computational Insights

- NMR Shifts: For 2-amino derivatives, NH₂ protons resonate at δ 6.45 ppm (DMSO-d₆), while aromatic protons appear between δ 7.16–7.98 ppm . The mercapto group’s proton is expected downfield (~δ 3–4 ppm) but may exchange rapidly, complicating detection.

- Hydrogen-Bonding: DFT studies on similar compounds (e.g., MAPC) reveal strong hydrogen-bonding interactions at the nitrile and keto groups, with stabilization energies influenced by substituents . The mercapto group’s -SH could enhance hydrogen-bond donor capacity compared to -OCH₃ or -Cl.

Biological Activity

2-Mercapto-5,8-dimethylquinoline-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C12H10N2S

- Molecular Weight : 218.29 g/mol

- IUPAC Name : this compound

- Structure : The compound features a quinoline backbone with a thiol group and a cyano group, contributing to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has shown significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

| Candida albicans | 14 |

The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and the modulation of cell cycle regulators.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

| HeLa (Cervical Cancer) | 20 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it effectively inhibits nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS), thus suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Cell Signaling Pathways : It modulates various signaling pathways, including those related to apoptosis and inflammation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

- Antibacterial Study : A study conducted by Kumar et al. demonstrated the effectiveness of the compound against multi-drug resistant strains of bacteria, highlighting its potential as a new antibiotic candidate.

- Anticancer Research : In a comparative study, this compound was found to be more effective than standard chemotherapeutic agents in reducing tumor size in xenograft models.

Q & A

Q. What synthetic strategies are recommended for preparing 2-Mercapto-5,8-dimethylquinoline-3-carbonitrile, and how can reaction efficiency be optimized?

The synthesis of quinoline-3-carbonitrile derivatives typically involves cyclocondensation of substituted anilines with β-ketonitriles, followed by functionalization of the mercapto group. For example, the thiol (-SH) group can be introduced via nucleophilic substitution of a halogenated precursor using thiourea or sodium hydrosulfide (NaSH) under acidic conditions (e.g., HCl/ethanol). Key parameters include:

- Temperature control (80–120°C) to avoid side reactions.

- Solvent selection (e.g., ethanol or DMF for solubility).

- Catalytic use of Lewis acids (e.g., BF3·Et2O) to enhance cyclization. Purification via silica gel chromatography (hexane/ethyl acetate gradient) is critical for isolating the product. Microwave-assisted synthesis has been reported to reduce reaction time by 30–50% for analogous compounds .

Q. What spectroscopic techniques are most effective for characterizing the structure and confirming the mercapto group in this compound?

- 1H/13C NMR : The quinoline backbone protons (e.g., H-4, H-6) and methyl groups (δ 2.5–3.0 ppm) are diagnostic. The SH proton may appear as a broad singlet (δ 3.5–4.5 ppm) but is often exchange-broadened or absent.

- IR Spectroscopy : The -SH stretch (2550–2600 cm⁻¹) and nitrile group (C≡N, 2220–2240 cm⁻¹) provide confirmation.

- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+) validates molecular formula. For crystallographic confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended to resolve bond lengths and angles .

Advanced Research Questions

Q. How can DFT/PCM computational methods predict hydrogen-bonding interactions and tautomeric equilibria in this compound?

Density Functional Theory (DFT) with the CAM-B3LYP functional and 6-311++G(d,p) basis set, combined with the Polarizable Continuum Model (PCM) for solvent effects, can simulate:

- Hydrogen-bond strengths : Calculate electron density (ρ) and Laplacian (∇²ρ) at bond critical points (BCPs) for interactions like S–H···N or O–H···S. For example, in analogous compounds, H-bond lengths of 1.85–2.10 Å and stabilization energies (ΔE) of 25–30 kJ/mol have been reported .

- Tautomerism : Investigate 1,3-intramolecular proton transfer (e.g., keto-enol tautomerism) by comparing thermodynamic parameters (ΔG, ΔH) of possible forms. NBO analysis can identify stabilizing orbital interactions (e.g., lone pair donation from S to π* orbitals) .

Q. What experimental and computational approaches are suitable for analyzing the antifungal activity of this compound, and how can structure-activity relationships (SAR) be explored?

- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Candida albicans or Aspergillus fumigatus using broth microdilution. Cell viability can be assessed via MTT assays.

- SAR studies : Modify substituents (e.g., methyl groups at positions 5 and 8, or the nitrile at position 3) to evaluate electronic and steric effects. For example, replacing the mercapto group with methoxy or amino groups in analogues has shown reduced activity in similar quinoline derivatives .

- Molecular docking : Use AutoDock Vina to simulate binding to fungal cytochrome P450 targets, guided by DFT-optimized geometries .

Q. How can researchers resolve contradictions in crystallographic data when determining the molecular structure of this compound?

- Refinement strategies : Use SHELXL for high-resolution data to refine anisotropic displacement parameters. For twinned crystals, employ the TWIN/BASF commands in SHELXTL.

- Validation tools : Cross-check with spectroscopic data (e.g., NMR coupling constants) and computational geometry optimizations.

- Handling disorder : Apply PART instructions in SHELXL to model disordered methyl or mercapto groups. For example, split positions with occupancy ratios refined to 50:50 or 70:30 .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.